(2E)-2-cyano-3-(dimethylamino)-N-methylprop-2-enamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other observable properties .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used to determine the structure .Chemical Reactions Analysis
This involves understanding the reactions the compound can undergo. This could include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This involves understanding properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
2C-NMP has been studied for its potential applications in various scientific fields, such as pharmacology, biochemistry, and toxicology. It has been studied for its potential as an anti-inflammatory, anti-microbial, and anti-cancer agent. Additionally, it has been studied for its potential use in drug delivery systems, as well as its ability to modulate the activity of enzymes.
Mechanism of Action
The exact mechanism of action of 2C-NMP is not fully understood. However, it is believed to act as a modulator of various biochemical and physiological processes. It is thought to interact with various enzymes and receptors, resulting in changes in the activity of these enzymes and receptors. Additionally, it is believed to interact with various proteins and lipids, resulting in changes in their structure and activity.
Biochemical and Physiological Effects
2C-NMP has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties. Additionally, it has been found to modulate the activity of various enzymes, proteins, and lipids. It has also been found to have neuroprotective effects, and to be capable of modulating the activity of the immune system.
Advantages and Limitations for Lab Experiments
2C-NMP has several advantages for use in laboratory experiments. It is a relatively stable compound, and is easy to synthesize. Additionally, it has a wide range of biochemical and physiological effects, making it a promising candidate for further research and experimentation. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble, and its effects can vary depending on the concentration used.
Future Directions
There are several potential future directions for research involving 2C-NMP. These include further investigation of its anti-inflammatory, anti-microbial, and anti-cancer properties, as well as its potential use in drug delivery systems. Additionally, further research could be conducted on its ability to modulate the activity of enzymes, proteins, and lipids, and its neuroprotective effects. Additionally, further research could be conducted on its ability to modulate the activity of the immune system. Finally, further research could be conducted on its potential use in other scientific fields, such as toxicology and biochemistry.
Synthesis Methods
2C-NMP can be synthesized using a two-step process. The first step involves the reaction of 2-cyano-3-(dimethylamino)prop-2-enenitrile (2C-DAPN) with N-methyl-2-cyano-3-(dimethylamino)prop-2-enamide (N-methyl-2C-DAPA) in the presence of trimethylsilyl chloride in dichloromethane. The resulting product is 2C-NMP. The second step involves the hydrolysis of the 2C-NMP to form the desired product.
Safety and Hazards
properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-9-7(11)6(4-8)5-10(2)3/h5H,1-3H3,(H,9,11)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONZGHCELDAFSQ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CN(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/N(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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